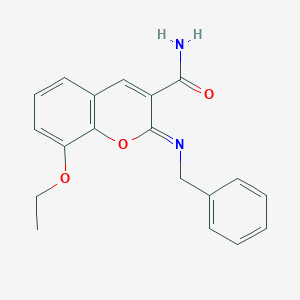![molecular formula C17H20N4O4S B2926697 N-(2-tert-butyl-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-methyl-3-nitrobenzamide CAS No. 1007195-15-4](/img/structure/B2926697.png)
N-(2-tert-butyl-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-methyl-3-nitrobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-tert-butyl-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-methyl-3-nitrobenzamide is a chemical compound with the molecular formula C16H18N4O4S. It is a type of aromatic amide .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI string:InChI=1S/C14H17N3O2S2/c1-14(2,3)17-12(9-7-21(19)8-10(9)16-17)15-13(18)11-5-4-6-20-11/h4-6H,7-8H2,1-3H3,(H,15,18) . This represents the unique structure of the molecule, including the arrangement of atoms and bonds. Physical And Chemical Properties Analysis
This compound has a net charge of 0, an average mass of 323.436, and a mono-isotopic mass of 323.07622 . Other physical and chemical properties such as solubility, melting point, boiling point, etc., are not available in the retrieved data.Scientific Research Applications
Synthesis of N-tert-Butyl Amides
N-tert-butyl amides are significant in pharmaceutical chemistry due to their presence in various drugs. The compound can be used as a precursor in the synthesis of N-tert-butyl amides. These amides are found in medications such as finasteride, used to treat benign prostatic hyperplasia, and nelfinavir, an HIV protease inhibitor . The synthesis process often involves the Ritter reaction, which can be catalyzed by Cu(OTf)2 under solvent-free conditions at room temperature .
Inhibitors of Viral Proteases
The structural similarity of the compound to N-tert-butyl amides suggests potential applications as noncovalent small molecule inhibitors of viral proteases. For instance, related compounds have been studied for their inhibitory activity against the SARS-CoV 3CL protease . This application is particularly relevant in the development of antiviral drugs targeting coronaviruses.
Neuroprotective Therapy
Compounds with N-tert-butyl amide groups have been explored for their antioxidant properties and potential use in neuroprotective therapy. They could be used to treat HIV-associated central nervous system (CNS) diseases by mitigating oxidative stress .
Synthesis of Chiral Selective Compounds
The compound may serve as an intermediate in the synthesis of chiral selective compounds, which are crucial in the development of drugs with specific enantiomeric activity. These chiral compounds can be used in the production of various pharmaceuticals, including analgesics, muscle relaxants, and antidepressants .
Prodrug Formulation
The tert-butyl group within the compound’s structure indicates potential use in the formulation of prodrugs. Prodrugs are inactive derivatives of active drugs designed to improve bioavailability and stability. The tert-butyl ester, for example, has been shown to be resistant to hydrolysis in gastrointestinal tissue, making it a valuable component in prodrug design .
properties
IUPAC Name |
N-(2-tert-butyl-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-methyl-3-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O4S/c1-10-11(6-5-7-14(10)21(23)24)16(22)18-15-12-8-26(25)9-13(12)19-20(15)17(2,3)4/h5-7H,8-9H2,1-4H3,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAQVVBSHWVZSSQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])C(=O)NC2=C3CS(=O)CC3=NN2C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

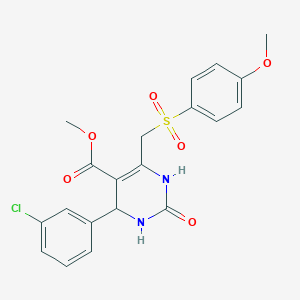
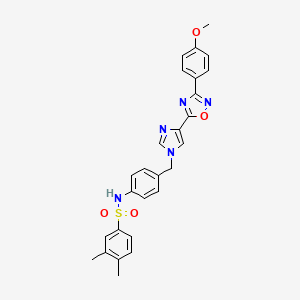
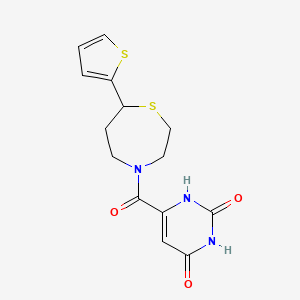
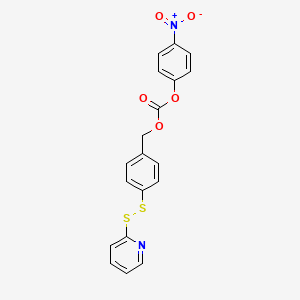
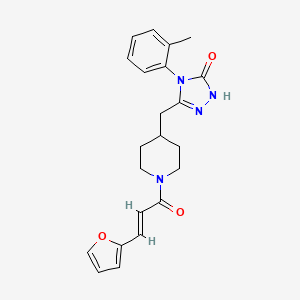
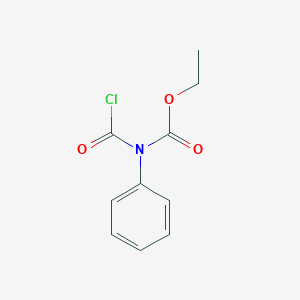
![2-[1-(1-Prop-2-enoylpiperidine-4-carbonyl)azepan-4-yl]acetamide](/img/structure/B2926629.png)
![2-(4-fluorophenyl)-4-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]isoquinolin-1(2H)-one](/img/structure/B2926630.png)
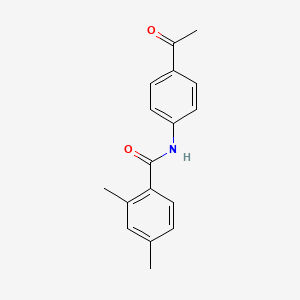
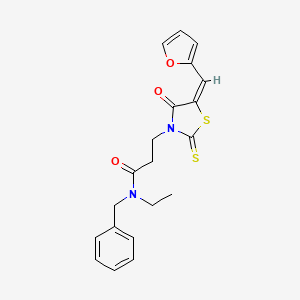
![5-(3-chlorobenzyl)-7-(3,4-dimethoxyphenyl)-2-methylthiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2926633.png)
![2-(7H-pyrrolo[2,3-d]pyrimidin-5-yl)ethanamine](/img/structure/B2926634.png)
![(E)-N-(4-fluorobenzylidene)-8-methyl-2-phenyl-2,4-dihydrochromeno[2,3-c]pyrazol-3-amine](/img/structure/B2926635.png)
